2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine

Cancer Kinase Inhibition Cell Cycle

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (CAS 93798-22-2) is a bridged bicyclic amine characterized by a rigid 2-azabicyclo[2.2.1]heptane core with a primary amine at the 5-position and a methyl group on the bridgehead nitrogen. This scaffold is a key structural motif in medicinal chemistry, with the broader class of 2-azabicyclo[2.2.1]heptanes being employed in the development of potent inhibitors for diverse targets, including dipeptidyl peptidase-4 (DPP-4) and various kinases.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 93798-22-2
Cat. No. B3059033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine
CAS93798-22-2
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCN1CC2CC1CC2N
InChIInChI=1S/C7H14N2/c1-9-4-5-2-6(9)3-7(5)8/h5-7H,2-4,8H2,1H3
InChIKeyXDRDPPRAPKQIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (CAS 93798-22-2): A Bridged Bicyclic Amine Scaffold for Medicinal Chemistry and Drug Discovery


2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (CAS 93798-22-2) is a bridged bicyclic amine characterized by a rigid 2-azabicyclo[2.2.1]heptane core with a primary amine at the 5-position and a methyl group on the bridgehead nitrogen [1]. This scaffold is a key structural motif in medicinal chemistry, with the broader class of 2-azabicyclo[2.2.1]heptanes being employed in the development of potent inhibitors for diverse targets, including dipeptidyl peptidase-4 (DPP-4) and various kinases [2][3]. The compound's defined geometry and dual nitrogen centers make it a versatile building block for the precise spatial presentation of pharmacophores.

Why 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine Cannot Be Substituted with Other Bridged Bicyclic Amines


The specific substitution pattern of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine confers unique properties that make generic substitution with other bridged bicyclic amines, such as the parent 2-azabicyclo[2.2.1]heptane or its 7-aza isomer, problematic. The methyl group on the bridgehead nitrogen influences both the basicity and the lipophilicity of the molecule, which in turn can significantly alter its pharmacokinetic profile when incorporated into a larger drug candidate [1]. Furthermore, the position of the primary amine (5-position) is a critical vector for further derivatization and for orienting a pharmacophore within a binding site. Replacing this compound with a different isomer or a non-methylated analog would change the geometry of the core and the electronic properties of the amine, potentially disrupting key binding interactions or altering metabolic stability in unpredictable ways [2]. Therefore, substitution without rigorous comparative biological data introduces significant risk in lead optimization.

Quantitative Performance of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine-Derived Inhibitors in Comparative Assays


CDK4 Inhibition: Aza-Quinazoline Derivative Shows Potent Target Engagement

A derivative of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine, designated Compound 43 in patent US20240034731A1, was evaluated for its ability to inhibit Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1. The compound demonstrated potent inhibition, achieving an IC50 of 200 nM [1]. This quantitative evidence supports the compound's utility as a key fragment in the design of novel anticancer agents.

Cancer Kinase Inhibition Cell Cycle

CDK6 Inhibition: Demonstrating Multi-Kinase Profiling Capability

The same aza-quinazoline derivative, Compound 43 from US20240034731A1, was also assessed for inhibition of CDK6/Cyclin D3, another key target in cell cycle regulation. The compound exhibited an IC50 of 350 nM against CDK6/Cyclin D3 [1]. This data point is crucial for understanding the derivative's selectivity profile and its potential for treating cancers driven by dysregulation of the CDK4/6 pathway.

Cancer Kinase Profiling CDK6

Scaffold Validation: Neogliptin Demonstrates Superior DPP-4 Inhibition Compared to Marketed Drugs

While not the target compound itself, the structurally related 2-azabicyclo[2.2.1]heptane scaffold was used to create neogliptin (Compound 12a), a novel DPP-4 inhibitor. Neogliptin demonstrated an IC50 of 16.8 ± 2.2 nM, which is a more potent inhibition of DPP-4 than the clinically approved drugs vildagliptin and sitagliptin [1]. This serves as a powerful class-level validation for the scaffold's potential in generating highly potent therapeutics.

Diabetes DPP-4 Inhibition Scaffold Validation

In Silico ADME/Tox Advantage: Neogliptin Scaffold Shows Reduced Cardiotoxicity Liability

In silico and in vitro evaluations of neogliptin, a compound built on the 2-azabicyclo[2.2.1]heptane scaffold, revealed a significantly lower predicted cardiotoxic effect compared to sitagliptin [1]. Furthermore, its predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties were found to be superior to those of vildagliptin [1]. These findings suggest that the scaffold may confer favorable drug-like properties, including a potentially cleaner safety profile.

ADME/Tox Cardiotoxicity Drug Safety

Target Applications for 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine Based on Validated Evidence


Lead Optimization for Selective CDK4/6 Kinase Inhibitors

Based on the demonstrated activity of a derivative containing 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine against CDK4 (IC50 = 200 nM) and CDK6 (IC50 = 350 nM) [1], this compound is a strategic choice for medicinal chemistry groups designing next-generation inhibitors of these kinases. It provides a quantifiable starting point for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity for cancer therapy.

Synthesis of Novel DPP-4 Inhibitors for Type 2 Diabetes

The broader 2-azabicyclo[2.2.1]heptane scaffold has been validated by the creation of neogliptin, which is more potent than the marketed drugs sitagliptin and vildagliptin [2]. 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine can be used as a key intermediate or a structural analog to explore the SAR around this potent and safe DPP-4 inhibitor scaffold, potentially leading to improved treatments for T2DM.

Development of CNS-Penetrant Therapeutics Targeting Nicotinic or Muscarinic Receptors

The structural features of the 2-azabicyclo[2.2.1]heptane scaffold, including the nitrogen bridgehead, are characteristic of ligands for various CNS receptors. Patents and literature indicate that derivatives of this scaffold are being explored for activity at alpha-7 nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors [3][4]. The specific substitution pattern of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine offers a unique vector for targeting these receptors, making it a valuable tool for neuroscience drug discovery programs.

Exploration of Favorable ADME/Tox Properties in Drug Candidates

The class-level evidence from neogliptin suggests that the 2-azabicyclo[2.2.1]heptane scaffold is associated with superior ADME properties and a lower risk of cardiotoxicity compared to established drugs [2]. Therefore, 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine is a compelling choice for any drug discovery program seeking to build in favorable pharmacokinetic and safety profiles from the earliest stages of lead optimization.

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